ethyl 3-amino-3-(carbamoylamino)butanoate
Description
Ethyl 3-amino-3-(carbamoylamino)butanoate is a substituted butanoate ester featuring an amino group and a carbamoylamino (urea-derived) moiety at the 3-position.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-amino-3-(carbamoylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O3/c1-3-13-5(11)4-7(2,9)10-6(8)12/h3-4,9H2,1-2H3,(H3,8,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZCLVNQMQEOBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701242363 | |
| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73758-52-8 | |
| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73758-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, beta-amino-beta-ureido-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073758528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyric acid, ethyl ester | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140752 | |
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| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701242363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-amino-3-[(aminocarbonyl)amino]butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.513 | |
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Preparation Methods
Direct Carbamoylation of Ethyl 3-Aminobutanoate
One straightforward approach involves starting from ethyl 3-aminobutanoate, which undergoes carbamoylation to introduce the carbamoylamino group. This method typically uses carbamoylating agents such as urea derivatives or carbamoyl chlorides under controlled conditions.
- Reaction conditions: Carbamoylation is performed in an aprotic solvent (e.g., dichloromethane or acetonitrile) at low to moderate temperatures (0–25°C) to avoid side reactions.
- Reagents: Ethyl 3-aminobutanoate, carbamoyl chloride or urea derivatives, and a base such as triethylamine to scavenge HCl.
- Yield: Moderate to good yields (50–80%) depending on reagent purity and reaction time.
- Notes: Protection of the amino group may be necessary if selectivity is an issue.
Esterification and Subsequent Functionalization
An alternative route involves the esterification of 3-amino-3-(carbamoylamino)butanoic acid or its derivatives:
- Step 1: Synthesis of 3-amino-3-(carbamoylamino)butanoic acid via amidation or transamination reactions.
- Step 2: Esterification of the acid with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Reaction conditions: Reflux in ethanol with catalytic acid for several hours.
- Yield: Typically 60–75% for esterification step.
- Notes: Careful control of pH and temperature is essential to prevent hydrolysis or side reactions.
Enzymatic Transamination and Biocatalytic Approaches
Recent advances have demonstrated the use of transaminase enzymes to prepare amino alcohols and related intermediates, which can be further converted to carbamoylamino derivatives:
- Process: Transamination of keto precursors (e.g., 4-hydroxy-2-butanone) using transaminase enzymes such as ATA-301 or ECS-ATA-134.
- Conditions: pH 6–9, temperature 15–40°C, reaction time 12–48 hours.
- Advantages: High enantiomeric purity (up to 100% R-isomer), environmentally friendly, and industrially viable.
- Subsequent steps: Chemical carbamoylation and esterification to yield the target compound.
Condensation Reactions with Ethyl 3-Oxobutanoate
Condensation of amines with ethyl 3-oxobutanoate under acidic catalysis can yield amino-substituted butanoate derivatives:
- Method: Refluxing ethyl 3-oxobutanoate with amines in benzene or toluene in the presence of catalytic hydrochloric acid.
- Outcome: Formation of condensation products with amino and carbamoylamino functionalities.
- Reaction time: 15–20 minutes at elevated temperatures (240–250°C in mineral oil).
- Notes: Azeotropic removal of water drives the reaction forward.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Carbamoylation | Ethyl 3-aminobutanoate | Carbamoyl chloride, base, aprotic solvent, 0–25°C | 50–80 | Simple, direct | Possible side reactions, selectivity issues |
| Esterification of Acid | 3-amino-3-(carbamoylamino)butanoic acid | Ethanol, acid catalyst, reflux | 60–75 | Straightforward ester formation | Requires prior acid synthesis |
| Enzymatic Transamination + Chemical Functionalization | Keto precursors (e.g., 4-hydroxy-2-butanone) | Transaminase enzymes, pH 6–9, 15–40°C, carbamoylation reagents | High (up to 100% enantiomeric purity) | Environmentally friendly, high stereoselectivity | Longer reaction times, enzyme cost |
| Condensation with Ethyl 3-Oxobutanoate | Ethyl 3-oxobutanoate, amines | HCl catalyst, reflux, azeotropic water removal | Moderate | Efficient condensation | High temperature, specialized setup |
Research Findings and Notes
- The enzymatic transamination approach offers a highly stereoselective route to chiral intermediates, which can be converted to ethyl 3-amino-3-(carbamoylamino)butanoate with excellent purity and yield.
- Acid-catalyzed esterification remains a reliable method for preparing ethyl esters from corresponding acids, with moderate yields and straightforward purification.
- Direct carbamoylation requires careful control of reaction conditions to avoid overreaction or side products, but it is a practical method when the amino ester is readily available.
- Condensation reactions with ethyl 3-oxobutanoate provide a rapid synthetic route but may require high temperatures and careful handling of acidic catalysts.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, beta-amino-beta-ureido-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Butyric acid, beta-amino-beta-ureido-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares ethyl 3-amino-3-(carbamoylamino)butanoate with key analogs identified in the evidence:
Key Observations:
- Substituent Impact: The carbamoylamino group in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the lipophilic 4-bromophenyl group in or the benzylamino group in . This difference likely affects solubility and bioavailability.
- Synthetic Utility: Compounds like ethyl 3-carbamimidoylamino-4-methylbenzoate nitrate () demonstrate the role of amidine groups in forming heterocycles, suggesting that the carbamoylamino group in the target compound could similarly participate in cyclization reactions.
Stability and Functional Group Compatibility
- Carbamoylamino vs.
- Aromatic vs. Aliphatic Substituents: The bromophenyl group in may confer greater steric hindrance and electron-withdrawing effects compared to the aliphatic carbamoylamino group, influencing reactivity in cross-coupling or substitution reactions.
Biological Activity
Ethyl 3-amino-3-(carbamoylamino)butanoate, also known as ethyl 3-amino-3-(carbamoyl)butanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15N3O3
- Molecular Weight : 175.21 g/mol
- CAS Number : 7318-00-5
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The presence of amino and carbamoyl groups facilitates hydrogen bonding and electrostatic interactions with proteins, potentially influencing their function. This compound may exhibit multiple mechanisms, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could act as a modulator for various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. These findings suggest that this compound may serve as a lead compound for developing new anticancer drugs.
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound showed significant inhibition zones, indicating strong antimicrobial activity.
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer effects.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H15N3O3 |
| Molecular Weight | 175.21 g/mol |
| Solubility | Soluble in water |
| Biological Activities | Antimicrobial, Anticancer |
| Study Type | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
